Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains two chromen-3-yl groups, which are oxygen-containing heterocyclic compounds, and an ethoxy group, which is a common ether functional group. The presence of the tert-butyl group suggests that this compound may have some degree of steric hindrance .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The chromen-3-yl groups would contribute to the rigidity of the molecule, while the ethoxy and tert-butyl groups could influence its overall polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and ester groups could impact its solubility in various solvents .Scientific Research Applications
Degradation Pathways and Environmental Applications
- Degradation of Methyl Tert-Butyl Ether (MTBE): A study on the UV/H2O2 process applied to the degradation of MTBE in aqueous solutions identified primary byproducts and proposed a detailed reaction mechanism. This research is relevant for understanding the environmental fate of tert-butyl compounds and their treatment methods (Stefan et al., 2000).
Polymer and Materials Science
- Chain Transfer Agents in Polymerization: Research demonstrated tert-butyl esters' function as chain transfer agents (CTAs) in the cationic copolymerization of vinyl ether and oxirane, highlighting the role of tert-butyl compounds in developing polymers with specific end-group functionalities (Hotta et al., 2020).
Organic Synthesis and Catalysis
- Spirocyclic Indoline Lactone Synthesis: A study on the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate showcases the utility of tert-butyl esters in the synthesis of complex organic molecules (Hodges et al., 2004).
- Rhodium-Catalyzed Asymmetric Hydrogenation: The development of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for use in asymmetric hydrogenation of functionalized alkenes points to the critical role of tert-butyl derivatives in catalysis (Imamoto et al., 2012).
Environmental Chemistry
- Oxidation of MTBE and Bromate Formation: Investigation into the oxidation of MTBE by ozone and hydrogen peroxide explored degradation products and reaction kinetics, providing insight into the treatment of water contaminated with tert-butyl compounds (Acero et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O8/c1-5-30-20-8-6-7-15-11-19(25(29)33-24(15)20)18-13-22(27)32-21-12-16(9-10-17(18)21)31-14-23(28)34-26(2,3)4/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFCZBSRVCSISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.